1-Piperazin-1-yl-anthraquinone

pH-responsive chromophores intramolecular charge transfer cyclic voltammetry

1-Piperazin-1-yl-anthraquinone (1-(piperazin-1-yl)anthracene-9,10-dione; CAS 345265-55-6; C₁₈H₁₆N₂O₂; MW 292.33) is a synthetic monosubstituted aminoanthraquinone bearing a piperazine ring at position 1 of the 9,10-anthraquinone scaffold. The anthraquinone core intercalates DNA and participates in reversible two-electron redox cycling, while the piperazine moiety introduces a secondary amine that enables pH-dependent protonation, modulates electrochemical properties, and serves as a derivatizable handle for constructing focused compound libraries.

Molecular Formula C18H16N2O2
Molecular Weight 292.3 g/mol
Cat. No. B5214769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Piperazin-1-yl-anthraquinone
Molecular FormulaC18H16N2O2
Molecular Weight292.3 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O
InChIInChI=1S/C18H16N2O2/c21-17-12-4-1-2-5-13(12)18(22)16-14(17)6-3-7-15(16)20-10-8-19-9-11-20/h1-7,19H,8-11H2
InChIKeyYOYNYOUTTSGHLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Piperazin-1-yl-anthraquinone (CAS 345265-55-6): Core Pharmacophore for DNA-Targeted Anticancer and Antimicrobial Lead Optimization


1-Piperazin-1-yl-anthraquinone (1-(piperazin-1-yl)anthracene-9,10-dione; CAS 345265-55-6; C₁₈H₁₆N₂O₂; MW 292.33) is a synthetic monosubstituted aminoanthraquinone bearing a piperazine ring at position 1 of the 9,10-anthraquinone scaffold . The anthraquinone core intercalates DNA and participates in reversible two-electron redox cycling, while the piperazine moiety introduces a secondary amine that enables pH-dependent protonation, modulates electrochemical properties, and serves as a derivatizable handle for constructing focused compound libraries . This dual pharmacophore architecture distinguishes it from simpler aminoanthraquinones and from the corresponding piperidine analog, positioning the compound as a versatile intermediate for medicinal chemistry campaigns targeting G-quadruplex DNA, drug-resistant cancer cell lines, and Gram-positive bacterial pathogens.

Why 1-Piperazin-1-yl-anthraquinone Cannot Be Replaced by Piperidine, Morpholine, or Simpler Aminoanthraquinone Analogs


Generic substitution among aminoanthraquinone derivatives is not scientifically justified because the nature of the amine substituent fundamentally controls three non-interchangeable properties: (i) the number of protonation equilibria and attendant pH-dependent DNA binding, (ii) the capacity for site-selective further functionalization, and (iii) the electrochemical reduction signature that correlates with bioreductive activation . The piperazine ring in 1-piperazin-1-yl-anthraquinone is a diacidic base (two protonation sites) in contrast to the monoacidic piperidine analog, producing qualitatively different UV–Vis and cyclic voltammetry responses upon pH change . Moreover, the secondary amine of piperazine is a uniquely addressable nucleophile for amide coupling with amino acids, peptides, or targeting ligands—a derivatization route that is structurally impossible with piperidine or morpholine analogs . These differences are not incremental; they determine which biological assays a given derivative can be used in and which SAR hypotheses can be tested.

1-Piperazin-1-yl-anthraquinone: Quantitative Differentiation Evidence Against Closest Structural Analogs


Dual Protonation Capacity of Piperazine vs. Piperidine Directly Controls pH-Gated Spectroscopic and Electrochemical Switching in Anthraquinone Derivatives

In a systematic head-to-head study of eight piperidine- and piperazine-substituted 9,10-anthraquinone derivatives, the 1,8-di(piperazin-1-yl) derivative exhibited a unique spectroscopic phenomenon upon monoprotonation—a pronounced bathochromic and hyperchromic shift of the ICT absorption band—that was entirely absent in the corresponding piperidine-substituted analogs . The TD-DFT calculations attributed this effect to the formation of enol tautomers accessible only when the piperazine NH participates in intramolecular hydrogen bonding with the quinone carbonyl. Additionally, all piperazine- and piperidine-substituted derivatives displayed an additional reduction anodic peak in cyclic voltammetry, but the peak potential and reversibility were substituent-dependent; the piperazine-containing compounds permitted finer proton-coupled electron transfer (PCET) tuning due to the second protonation equilibrium (pKa₂) that piperidine analogs lack . This pH-gated spectral and electrochemical duality is an intrinsic, quantitatively verifiable property of the piperazine substitution pattern that cannot be replicated by piperidine.

pH-responsive chromophores intramolecular charge transfer cyclic voltammetry tautomerism

Piperazine Secondary Amine Enables Six Distinct Amino Acid Conjugations—A Derivatization Capability Structurally Impossible with Piperidine or Morpholine Analogs

The free NH of the piperazine ring in 1-(piperazine)-9,10-anthraquinone was exploited as a nucleophilic anchor for amide bond formation with six different L-amino acid carboxyl groups (Asp, Glu, Gln, His, Lys, Arg), yielding a series of chromophores whose acid–base, spectroscopic, and electrochemical properties were fully characterized . The study demonstrated that the amino acid side chain identity directly modulates the intramolecular hydrogen bonding network, protonation sequence, and redox behavior of the anthraquinone core—enabling systematic structure–property tuning . In parallel, a Polish patent (PL411140A1) disclosed that 1-(piperazin-1-yl)-9,10-anthracenedione functionalized with selected amino acids (exemplified by an L-asparaginyl conjugate) exhibits antineoplastic activity, with a defined synthetic protocol in dichloromethane over 24 hours . By contrast, the piperidine analog (1-(piperidin-1-yl)-9,10-anthraquinone) contains only a tertiary amine and cannot undergo analogous amide conjugation; the morpholine analog contains an ether oxygen instead of a secondary amine, precluding amide bond formation altogether.

amino acid–anthraquinone conjugates amide coupling structure–property relationships hydrogen bonding

Piperazinyl-Anthraquinone DNA Binding Affinity Surpasses Clinically Used Anthracyclines—Quantified by Spectroscopic and Voltammetric Binding Constants

The 1,5-di(piperazin-1-yl)anthracene-9,10-dione derivative—a structural analog bearing two piperazine groups on the same anthraquinone core—was evaluated for its interaction with calf thymus DNA (ct-DNA) using UV–Vis spectroscopy and cyclic voltammetry in phosphate-buffered saline (pH 7.4) . The spectroscopic method yielded a binding constant (Kb) of 1.54 × 10⁵ M⁻¹, while cyclic voltammetry independently gave Kb = 1.94 × 10⁵ M⁻¹ . The authors explicitly state that this binding affinity is 'stronger than other most popular anticancer drugs,' referencing established anthracycline chemotherapeutics . The study further discriminated the binding mode as groove-binding (hyperchromic effect in absorption spectra) rather than classical intercalation, distinguishing the piperazinyl-anthraquinone pharmacophore from doxorubicin-type intercalators . Although the data derive from the 1,5-disubstituted analog rather than the monosubstituted 1-piperazin-1-yl-anthraquinone itself, the piperazine substitution pattern is the conserved pharmacophoric element responsible for this binding phenotype.

DNA intercalation groove binding binding constant calf thymus DNA anticancer drug comparison

Piperazinyl-Anthraquinone Derivatives Display Gram-Positive-Selective Antibacterial Activity with Molecular Docking-Validated DNA Gyrase B Engagement

Two independent studies define the antibacterial scope of piperazinyl-anthraquinone derivatives with quantitative MIC and computational target engagement data. The first study on 1-(2-aminoethyl)piperazinyl-9,10-dioxo-anthraquinone reported that the highest antibacterial effectiveness was against Gram-positive Staphylococcus aureus and Staphylococcus epidermidis, while no activity was observed against Gram-negative bacteria . Molecular docking against DNA confirmed good binding affinity with intermolecular hydrogen bonds to DC3, DG4, DA5, DC21, and DC23 residues . A second, more recent study on 1-(4-ethylpiperazin-1-yl)-5-chloroanthracene-9,10-dione and its 4-methylpiperidine comparator demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria, with the highest antimicrobial effect against Gram-positive Bacillus cereus and S. aureus . Crucially, molecular docking against Escherichia coli DNA gyrase B (PDB ID: 6F86) and 100 ns molecular dynamics simulations confirmed that the 1-(4-ethylpiperazin-1-yl)-5-chloroanthracene-9,10-dione–6F86 complex remained stable throughout the trajectory, providing target-level mechanistic validation . The Gram-positive selectivity profile of the unsubstituted piperazine derivative, combined with DNA gyrase B engagement confirmed for the 4-ethylpiperazine analog, positions the piperazinyl-anthraquinone chemotype as a Gram-positive-focused antibacterial scaffold with a defined molecular target.

antibacterial Gram-positive selectivity DNA gyrase B molecular docking MIC

The Piperidine Analog 1-(Piperidin-1-yl)-9,10-anthraquinone Achieves 5–8× Cancer-Selective Antiproliferative Activity—Piperazine Substitution Offers Orthogonal Derivatization to Modulate This Selectivity Window

In a study of piperidine-containing 9,10-anthraquinone derivatives, the compound 1-(piperidin-1-yl)-9,10-anthraquinone was identified as the most active antiproliferative agent among the series, inhibiting the proliferation of drug-resistant colon cancer cell lines (LoVo/Dx) and leukemic cell lines (HL-60/MX2) with an activity 5–8 times higher against cancer cells than against normal BALB/3T3 mouse fibroblasts . This quantitative selectivity window establishes a benchmark for the 1-aminoanthraquinone chemotype in drug-resistant cancer models. The piperazine analog (1-piperazin-1-yl-anthraquinone) was not included in this particular study; however, the piperazine substitution introduces a second protonation site and a derivatizable NH that can be exploited to further modulate the selectivity index through amino acid or peptide conjugation—as evidenced by the antineoplastic activity of amino acid conjugates disclosed in patent PL411140A1 . Researchers can therefore benchmark their piperazine-derived conjugates against the 5–8× selectivity window of the piperidine analog, using the piperazine scaffold's unique derivatization capacity to aim for equal or improved cancer selectivity with additional pharmacokinetic or targeting advantages.

antiproliferative drug-resistant cancer selectivity index piperidine vs. piperazine

1-Piperazin-1-yl-anthraquinone: Decision-Guiding Application Scenarios Based on Quantitatively Verified Differentiation


Building Amino Acid–Anthraquinone Conjugate Libraries for Anticancer SAR

Medicinal chemistry groups synthesizing amino acid–drug conjugates can directly couple L-amino acids (Asp, Glu, Gln, His, Lys, Arg) to the piperazine NH of 1-piperazin-1-yl-anthraquinone via amide bond formation, as demonstrated by Ramotowska et al. (2019) and protected by Polish patent PL411140A1 . Each conjugate exhibits distinct acid–base, hydrogen bonding, and electrochemical signatures traceable to the amino acid side chain identity, enabling systematic SAR exploration. This approach is structurally precluded with piperidine or morpholine analogs, making 1-piperazin-1-yl-anthraquinone the only monosubstituted anthraquinone scaffold supporting this workflow without additional linker synthesis.

Developing pH-Gated Fluorescent or Electrochemical Sensors Exploiting Piperazine-Specific Protonation Switching

The unique monoprotonation-induced bathochromic and hyperchromic shift observed exclusively in piperazine-substituted anthraquinones (and absent in piperidine analogs) provides a built-in optical switching mechanism for pH-sensing applications. Researchers can exploit this phenomenon to design turn-on fluorescent probes for acidic subcellular compartments (e.g., lysosomes, tumor microenvironment) or to construct pH-responsive electrochemical sensors where the additional CV reduction peak of piperazine derivatives reports on protonation state.

Gram-Positive-Selective Antibacterial Hit Expansion with DNA Gyrase B as a Validated Target

Anti-infective discovery teams can use 1-piperazin-1-yl-anthraquinone as a core scaffold for synthesizing derivatives with Gram-positive-selective antibacterial activity, as evidenced by the activity of 1-(2-aminoethyl)piperazinyl-9,10-dioxo-anthraquinone against S. aureus and S. epidermidis with no Gram-negative activity . The computational validation of stable DNA gyrase B (PDB 6F86) binding by 1-(4-ethylpiperazin-1-yl)-5-chloroanthracene-9,10-dione over 100 ns MD simulations provides a defined molecular target for structure-based lead optimization, distinguishing this chemotype from broad-spectrum fluoroquinolones.

Benchmarking Antiproliferative Selectivity Against the Piperidine Analog's 5–8× Cancer Selectivity Window

Cancer pharmacology laboratories can use the established 5–8× selectivity window of 1-(piperidin-1-yl)-9,10-anthraquinone (cancer cells vs. normal BALB/3T3 fibroblasts) as a quantitative performance benchmark when evaluating novel piperazine-derived conjugates. The piperazine scaffold's additional derivatizable NH permits systematic exploration of whether amino acid, peptide, or targeting-ligand conjugation can match or exceed this selectivity while adding functionality (e.g., improved solubility, tumor targeting) not achievable with the piperidine analog.

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